molecular formula C25H19N3O2 B2547388 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide CAS No. 477538-07-1

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide

Cat. No.: B2547388
CAS No.: 477538-07-1
M. Wt: 393.446
InChI Key: OSKRJMKXIHRTDW-UHFFFAOYSA-N
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Description

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide is a useful research compound. Its molecular formula is C25H19N3O2 and its molecular weight is 393.446. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Properties and Photophysical Study

N-2-Aryl-1,2,3-Triazoles, with structural similarity to N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide, have been synthesized and studied for their blue emitting fluorescent properties. These compounds show potential in applications requiring fluorescence, such as biological imaging or as components in optical devices (Padalkar et al., 2015).

Anticancer Activity

Compounds containing the benzimidazole moiety have demonstrated significant anticancer activity. For instance, benzimidazole-based Schiff base copper(II) complexes have been synthesized and shown to induce cellular DNA lesions and cytotoxicity in various cancer cell lines, suggesting potential anticancer applications (Paul et al., 2015).

Corrosion Inhibition

Imidazole derivatives have been explored for their corrosion inhibition efficacy on mild steel in acidic solutions, indicating potential industrial applications in protecting metals from corrosion (Prashanth et al., 2021).

Organic Photoredox Catalysis

The benzimidazolium naphthoxide betaine, a compound structurally related to the query compound, has been identified as a visible light-promoted organic photoredox catalyst. This highlights the potential use of similar compounds in photocatalytic applications, including organic synthesis and environmental remediation (Hasegawa et al., 2018).

Liquid Crystalline Properties

Compounds with naphthalene rings, similar to the query compound, have been synthesized and characterized for their liquid crystalline properties, indicating potential applications in the development of display technologies or optical devices (Thaker et al., 2012).

Mechanism of Action

Target of Action

The primary targets of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide Compounds with a similar benzimidazole nucleus have been known to interact with various proteins and enzymes . They have been used extensively as a drug scaffold in medicinal chemistry due to their broad range of chemical and biological properties .

Mode of Action

The specific mode of action of This compound Benzimidazole derivatives, which share a similar structure, have been reported to exhibit a wide range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

The specific biochemical pathways affected by This compound It is known that benzimidazole derivatives can interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The benzimidazole nucleus, which is a part of this compound, is known to be highly soluble in water and other polar solvents . This suggests that compounds containing this nucleus may have good bioavailability.

Result of Action

The specific molecular and cellular effects of This compound Benzimidazole derivatives have been reported to exhibit a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The benzimidazole nucleus, which is a part of this compound, is known to be highly soluble in water and other polar solvents . This suggests that the compound’s action may be influenced by the polarity of its environment.

Biochemical Analysis

Biochemical Properties

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including elastase and DNA . The compound exhibits elastase inhibition, which is significant for its potential therapeutic applications in conditions involving excessive elastase activity. Additionally, it has been shown to bind with DNA, indicating its potential role in modulating genetic expression and cellular functions .

Cellular Effects

This compound influences various cellular processes. It has demonstrated cytotoxic effects against several cancer cell lines, including human colorectal carcinoma cells (HCT116) . The compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to the inhibition of cell proliferation and induction of apoptosis. These effects highlight its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active site of elastase, inhibiting its activity . It also interacts with DNA through a mixed binding mode, which includes intercalation and groove binding . These interactions result in changes in gene expression and inhibition of enzyme activity, contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its activity may decrease due to degradation over extended periods . Long-term studies have shown that the compound maintains its cytotoxic effects on cancer cells, although the extent of these effects may vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects without notable toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and biotransformation . The compound’s metabolism may lead to the formation of active metabolites that contribute to its biological effects. Additionally, it affects metabolic flux and metabolite levels, influencing cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound is distributed to various tissues, including the liver and kidneys, where it accumulates and exerts its effects. Its localization within specific tissues is influenced by its binding to cellular proteins and transporters .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . Its localization within these organelles is crucial for its interactions with DNA and enzymes, contributing to its biological effects.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2/c1-30-23-15-18-7-3-2-6-17(18)14-20(23)25(29)26-19-12-10-16(11-13-19)24-27-21-8-4-5-9-22(21)28-24/h2-15H,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKRJMKXIHRTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.